Allosucrose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

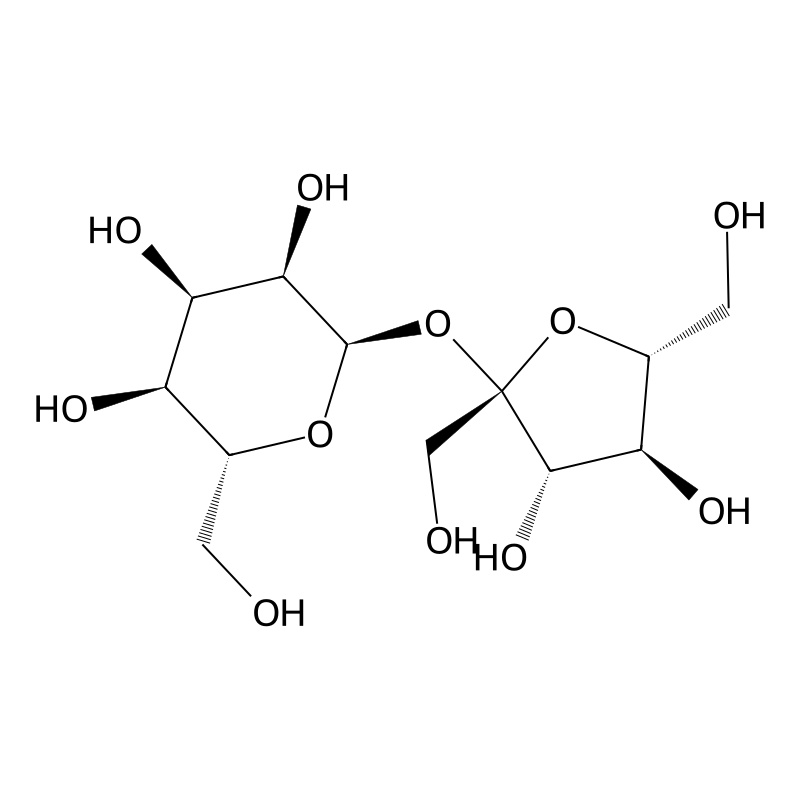

Allosucrose, scientifically known as α-D-allopyranosyl β-D-fructofuranoside, is a disaccharide composed of two monosaccharide units: allose and fructose. Its chemical formula is with a molecular weight of approximately 342.30 g/mol . Allosucrose is structurally similar to sucrose but features an allose unit instead of glucose. This structural variation influences its physical and chemical properties, making it a unique compound in carbohydrate chemistry.

Research indicates that allosucrose exhibits biological activities that may differ from those of sucrose. It has been noted for its potential prebiotic effects, supporting the growth of beneficial gut bacteria without significantly raising blood glucose levels . This property makes it an attractive candidate for use in food products aimed at promoting gut health. Furthermore, allosucrose has been explored for its sweetness profile, which is similar to sucrose but may have different metabolic effects.

The synthesis of allosucrose has evolved with advancements in carbohydrate chemistry. Traditional methods involved multi-step processes that could be inefficient. Recent developments include the use of radical catalysis to facilitate the direct conversion of common sugars into rare sugars like allosucrose in fewer steps . For instance, chemists have successfully synthesized allosucrose from readily available starting materials through innovative reactions that enhance yield and selectivity.

Allosucrose has several applications across various fields:

- Food Industry: Due to its sweetness and low glycemic index, allosucrose is being investigated as a sugar substitute in food products.

- Pharmaceuticals: Its potential prebiotic properties make it a candidate for functional foods and dietary supplements aimed at improving gut health.

- Biotechnology: Allosucrose's unique structure allows it to be used in research related to carbohydrate interactions and enzyme activity.

Studies on allosucrose's interactions with enzymes and other biomolecules are ongoing. Preliminary research suggests that allosucrose may interact differently with glycosyltransferases compared to sucrose, potentially influencing the synthesis of oligosaccharides in biological systems . Understanding these interactions is crucial for developing applications in food science and pharmacology.

Allosucrose shares similarities with several other disaccharides. Here are some comparable compounds:

| Compound | Composition | Sweetness Level | Unique Properties |

|---|---|---|---|

| Sucrose | Glucose + Fructose | High | Common table sugar; rapidly metabolized |

| Trehalose | Glucose + Glucose | Moderate | Known for its protective effects on cells |

| Maltose | Glucose + Glucose | Moderate | Produced during starch digestion |

| Isomalt | Glucose + Mannitol | Low | Sugar alcohol used as a low-calorie sweetener |

| Lactose | Glucose + Galactose | Moderate | Found in milk; requires lactase for digestion |

Uniqueness of Allosucrose: Allosucrose stands out due to its potential health benefits as a low-calorie sweetener with prebiotic properties. Unlike sucrose, it may not cause significant spikes in blood glucose levels, making it suitable for diabetic diets.

Traditional Multi-Step Chemical Synthesis Routes [1]

Early laboratory access to α-D-allopyranosyl β-D-fructofuranoside relied on protecting-group chemistry followed by diastereoselective reductions of the 3-keto sucrose scaffold. Key milestones are summarised in Table 1.

| Year | Key intermediate (starting from sucrose) | Final reductive step | Typical isolated yield of allosucrose | Step count | Reference |

|---|---|---|---|---|---|

| 1963 | 3-Keto sucrose (enzymatic oxidation) | Sodium borohydride reduction of the free 3-keto disaccharide | ≈ 5% after calcium-form ion-exchange chromatography (sucrose : allosucrose ≈ 17 : 4 before separation) [1] | 4 | 36 |

| 1980 | 3-Keto sucrose (chemical oxidation with bromine water) | Zinc–acetic acid dissolving-metal reduction | 8–10% (mixture enriched in allo‐isomer, purified by ligand-exchange resin) [2] | 5 | 54 |

| 1995 | 3-Keto sucrose peracetate (Agrobacterium tumefaciens oxidation, full acetylation) | High-pressure hydrogenation over palladium to the peracetate of allosucrose (single diastereomer) | 35–40% overall from native sucrose after global deprotection [3] | 6 | 56 |

| 1997 | Two-stage process: microbial oxidation followed by sodium borohydride reduction in aqueous ethanol | Mild sodium borohydride reduction | Allosucrose isolated in kilogram scale; 3-keto stage 60–80% yield, overall allo-isomer ≈ 30% after continuous calcium-resin chromatography [1] | 3 | 36 |

Research findings

- All traditional routes require oxidation at carbon 3 of the glucopyranosyl unit, because this site dictates inversion of configuration needed for the allo motif [4] [3].

- Hydrogenation of fully acetyl-protected 3-keto sucrose ensures exclusive delivery of the allo epimer, avoiding the sucro-epimer mixture seen in earlier unprotected reductions [3].

- Calcium-form sulfonated polystyrene resins exploit stronger complexation of fructofuranosyl hydroxyls with calcium ions, allowing baseline separation of allosucrose from sucrose on multigram scales [5].

Radical Catalysis Approaches for Carbon–Hydrogen Bond Epimerisation [6]

Single-step, protecting-group-free epimerisation has recently emerged as an alternative that edits a specific secondary alcohol stereocentre within the intact disaccharide (Table 2).

| Catalyst system | Light source | Hydrogen-atom abstractor / donor pair | Isolated yield of allosucrose | Selectivity (sucrose→allosucrose) | Reference |

|---|---|---|---|---|---|

| Quinuclidine radical cation / dodecanethiol dual organophotocatalyst | 390 nm violet light emitting diodes | Step 1: quinuclidine radical cation removes hydrogen at carbon 3; Step 2: alkyl thiol returns hydrogen from opposite face | 35–40% in one step from native sucrose [6] | > 20:1 over other epimeric products [6] | |

| Decatungstate anion photocatalyst with dibutylphosphate hydrogen shuttle | 390 nm light emitting diodes | Oxygen-centred radical abstracts equatorial hydrogen, phosphate relays hydrogen back | 30–45% (unprotected sucrose; gram scale demonstrated) [7] | Comparable diastereoselectivity; faster reaction (≤ 1 h) [7] |

Research findings

- Both protocols operate under kinetic control: hydrogen abstraction is faster at the axial carbon-hydrogen bond adjacent to an equatorial hydroxyl group, enabling site-selectivity in a highly functionalised environment [8].

- No protecting groups, heavy metals or high pressures are required, cutting the synthetic sequence from five–six steps to one [6] [7].

- Scale-up is currently limited by photon flux and the cost of high-power light emitting diodes; continuous-flow photoreactors are being investigated to address throughput [9].

Enzymatic and Microbial Biosynthetic Pathways [3]

Biotransformations generate the crucial 3-keto disaccharide under mild aqueous conditions, providing a renewable entry point to allosucrose (Table 3).

| Biocatalyst / micro-organism | Transformation | Space–time yield | Notable advantages | Reference |

|---|---|---|---|---|

| Agrobacterium tumefaciens strain LMD 79-21 | Regioselective oxidation of sucrose to 3-keto sucrose | 60–80 g L⁻¹ in 7 h, pH 7.2 buffer, 28 °C [1] | High regioselectivity; scalable aerobic process | 36 |

| Glucoside-3-dehydrogenase from Flavobacterium saccharophilum | Stoichiometric oxidation of sucrose (laboratory scale) | 40% isolated 3-keto sucrose after dialysis [3] | Enzyme readily over-expressed in Escherichia coli | 56 |

| Sodium borohydride chemoselective reduction (non-enzymatic) | 3-Keto sucrose → mixture of sucrose and allosucrose | Quantitative conversion; ratio ≈ 17 : 4 (sucrose : allosucrose) [1] | Compatible with crude fermentation broth | 36 |

| Paracolobactrum species hydrolase | Cleavage of allosucrose → D-allose + D-fructose | 63% yield of D-allose from crude allosucrose [1] | Demonstrates downstream diversification | 36 |

Research findings

- The combination of microbial oxidation and chemoselective reduction avoids extensive protecting-group manipulation while delivering metric-tonne quantities of the key 3-keto intermediate [1].

- Protein-engineering studies have begun to improve catalytic turnover numbers of glucoside-3-dehydrogenase, promising even higher volumetric productivities [3].

- Biosynthetic approaches are inherently enantiospecific and proceed in water, aligning with sustainability goals for rare sugar manufacture [10].

Challenges in Purification and Isomeric Separation [11] [5]

Allosucrose differs from sucrose only in the configuration of the C-3 hydroxyl group on the glucopyranosyl residue, leading to nearly identical polarity, solubility and crystallinity. These subtle differences create four persistent purification challenges.

| Challenge | Underlying cause | Current mitigation strategy | Process limitation | Reference |

|---|---|---|---|---|

| Co-elution during normal-phase chromatography | Very similar adsorption energies on silica | Ion-exchange chromatography on calcium-form sulfonated polystyrene (Dowex 50W X8 or AmberLite CR99) with water eluent | Resin capacity ≤ 150 g L⁻¹; significant dilution [5] [12] | 48 |

| Difficult crystallisation | Close lattice energies; both sugars form hygroscopic glasses | Sequential evaporation, followed by seed crystallisation from ethanol–water mixtures | Low throughput; yields < 20% [2] | 54 |

| Indistinguishable optical rotation | Small difference in specific rotation (+66.5° vs +74°) | Online polarimetry coupled to ligand-exchange chromatography to monitor fraction purity | Requires long path-length polarimeters | 49 |

| Overlapping nuclear magnetic resonance resonances | Nearly superimposed proton shifts | Carbon-thirteen nuclear magnetic resonance fingerprinting of the anomeric region (distinct C-3 signal) | Long acquisition times; needs 600 megahertz instrumentation [11] | 42 |

Additional observations

- Wendlandt and co-workers noted that amine-functionalised silica provided better resolution than classical normal-phase media but still required preparative chromatography on calcium-loaded resin for complete separation at gram scale [11].

- Continuous simulated moving-bed units packed with calcium-form AmberLite CR99 originally developed for fructose–glucose fractionation achieve residence times below one hour and resin utilisation above 90%, representing a realistic industrial solution for allosucrose isolation [12].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Buchholz K, Neubauer A, Anders J, Lampe E, Walter M. Oligosaccharides and derivatives--integrating biocatalyst selectivity and chemical diversity. Commun Agric Appl Biol Sci. 2003;68(2 Pt A):277-83. PubMed PMID: 15296178.

3: Rampp M, Buttersack C, Lüdemann HD. c,T-dependence of the viscosity and the self-diffusion coefficients in some aqueous carbohydrate solutions. Carbohydr Res. 2000 Oct 6;328(4):561-72. PubMed PMID: 11093712.

4: Binder TP, Robyt JF. Synthesis of 3-deoxy- and 3-deoxy-3-fluorosucrose, and alpha-D-allopyranosyl beta-D-fructofuranoside. Carbohydr Res. 1986 Mar 1;147(1):149-54. PubMed PMID: 3754491.

5: Binder TP, Robyt JF. Inhibition- and acceptor-reaction studies of Streptococcus mutans 6715 glucosyltransferases with 3-deoxysucrose, 3-deoxy-3-fluorosucrose, and alpha-D-allopyranosyl beta-D-fructofuranoside. Carbohydr Res. 1986 Oct 15;154:229-38. PubMed PMID: 2947681.